Chemical structure and properties of 3-Acetyl-4,5-diphenyl-2(5H)-furanone
Chemical structure and properties of 3-Acetyl-4,5-diphenyl-2(5H)-furanone
The following technical guide details the chemical architecture, synthesis, and properties of 3-Acetyl-4,5-diphenyl-2(5H)-furanone . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore in anti-inflammatory and anticancer research.
Executive Summary
3-Acetyl-4,5-diphenyl-2(5H)-furanone (CAS: 21053-71-4) is a functionalized butenolide derivative characterized by a vicinal diaryl motif. Structurally analogous to the "coxib" class of selective COX-2 inhibitors (e.g., Rofecoxib), this scaffold serves as a critical intermediate in medicinal chemistry. Its electrophilic
Chemical Architecture & Properties[1][2]
Structural Analysis
The core structure consists of a five-membered lactone ring (2(5H)-furanone) substituted at the C3, C4, and C5 positions.
-
C3 Position: Acetyl group (
). Acts as an electron-withdrawing group, increasing the electrophilicity of the C4 carbon. - -unsaturated system.
-
C5 Position: Phenyl ring and a single proton (
hybridized center). This creates a chiral center, rendering the molecule capable of existing as enantiomers ( ), though typically synthesized as a racemate.
| Property | Value |
| IUPAC Name | 3-Acetyl-4,5-diphenyl-2(5H)-furanone |
| Molecular Formula | |
| Molecular Weight | 278.30 g/mol |
| CAS Number | 21053-71-4 |
| Physical State | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol; insoluble in Water |
| LogP (Predicted) | ~3.2 (Lipophilic) |
Spectroscopic Signature
-
IR Spectrum:
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Lactone C=O: Sharp band at 1750–1770 cm⁻¹.[1]
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Acetyl C=O: Band at 1680–1710 cm⁻¹.
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C=C Stretch: ~1600 cm⁻¹.
-
-
¹H NMR (DMSO-
, 300 MHz):
Synthetic Pathways & Mechanism
The synthesis of 3-Acetyl-4,5-diphenyl-2(5H)-furanone is a classic example of a Knoevenagel-type condensation followed by intramolecular lactonization. The most robust protocol involves the reaction of Benzoin with Ethyl Acetoacetate .
Reaction Mechanism (Graphviz)
The following diagram illustrates the mechanistic flow: formation of the enolate, nucleophilic attack on benzoin, and the final cyclization/dehydration steps.
Validated Experimental Protocol
Objective: Synthesis of 3-Acetyl-4,5-diphenyl-2(5H)-furanone on a 10 mmol scale.
Reagents:
-
Benzoin (2.12 g, 10 mmol)
-
Ethyl Acetoacetate (1.30 g, 10 mmol)
-
Sodium Ethoxide (prepared from 0.23 g Na in 20 mL abs. Ethanol) or Piperidine (catalytic amount)
-
Solvent: Absolute Ethanol (30 mL)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Benzoin (1 eq) and Ethyl Acetoacetate (1 eq) in absolute ethanol.
-
Catalysis: Add the base (Sodium Ethoxide solution or 0.5 mL Piperidine) dropwise to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the mixture to room temperature. Pour the contents into crushed ice (100 g) with vigorous stirring.
-
Purification: A solid precipitate will form. Filter the solid under vacuum, wash with cold water, and recrystallize from Ethanol/DMF to obtain pure white crystals.
Yield Expectation: 65–75%.
Biological & Pharmacological Potential
The 3,4-diaryl-2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, primarily recognized for COX-2 inhibition .
Mechanism of Action (SAR)
The vicinal diaryl rings at C4 and C5 mimic the geometry required to fit into the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme. Unlike traditional NSAIDs, the 2(5H)-furanone ring serves as a central template that orients the phenyl rings at an angle (~50–60° twist) favorable for selectivity.
-
Anti-inflammatory: Inhibition of prostaglandin synthesis via COX-2 blockade.
-
Anticancer: Recent studies suggest activity against breast (MCF-7) and liver (HepG2) cancer cell lines, potentially via induction of apoptosis and interference with the NF-
B signaling pathway.
Biological Pathway Diagram
Chemical Reactivity & Derivatization
The 3-acetyl group and the lactone ring make this compound a "push-pull" alkene system, highly reactive toward nitrogen nucleophiles.
-
Reaction with Hydrazines:
-
Reacting with hydrazine hydrate leads to ring opening and recyclization to form pyridazin-3(2H)-ones . This transformation is valuable for generating antihypertensive and antithrombotic agents.
-
-
Condensation with Amines:
-
The acetyl carbonyl can form Schiff bases, or under forcing conditions, the lactone can undergo aminolysis.
-
References
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PubChem. (n.d.). 3-Acetyl-4,5-diphenyl-2(5H)-furanone (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Rao, Y. J., & Maheswari, R. (2014). Synthesis and Reactions of Some 2(3H)- and 2(5H)-Furanone Derivatives. EPA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoin Condensation: Mechanism and Applications. Retrieved from [Link]
-
Semenok, D., et al. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth.[5] Molecules (MDPI). Retrieved from [Link]
